molecular formula C6H6FNO3S B3057521 5-Fluoro-2-hydroxybenzenesulfonamide CAS No. 82020-55-1

5-Fluoro-2-hydroxybenzenesulfonamide

Cat. No.: B3057521
CAS No.: 82020-55-1
M. Wt: 191.18 g/mol
InChI Key: BDKFWYFSEGBWHJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the 5th position and a hydroxyl group at the 2nd position of the benzene ring

Biochemical Analysis

Biochemical Properties

Sulfonamides, a group of compounds to which 5-Fluoro-2-hydroxybenzenesulfonamide belongs, are known to interact with various enzymes and proteins . For instance, carbonic anhydrase, a zinc-containing metalloenzyme, binds primary sulfonamides with high affinity, forming a coordination bond between the negatively charged amino group and the zinc ion .

Cellular Effects

The cellular effects of this compound are not well-documented. Studies on similar compounds suggest potential effects on cell function. For instance, 5-fluoro-2-oxindole, a related compound, has been shown to inhibit neuropathic pain and modulate various cellular behaviors, including cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Molecular Mechanism

Based on the known interactions of sulfonamides with carbonic anhydrase, it is possible that this compound may exert its effects at the molecular level through similar interactions .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that the effects of these compounds can change over time .

Dosage Effects in Animal Models

Studies on related compounds, such as 5-fluoro-2-oxindole, have shown that the effects of these compounds can vary with dosage .

Metabolic Pathways

Studies on related compounds, such as PB-22 and 5F-PB-22, suggest that these compounds are metabolized primarily through ester hydrolysis, yielding a variety of metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzenesulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene derivative. One common method is the sulfonation of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-oxobenzenesulfonamide.

    Reduction: Formation of 5-fluoro-2-hydroxybenzenamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

    2-Hydroxybenzenesulfonamide: Lacks the fluorine atom, affecting its reactivity and properties.

    5-Fluoro-2-aminobenzenesulfonamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

5-Fluoro-2-hydroxybenzenesulfonamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

5-fluoro-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKFWYFSEGBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536788
Record name 5-Fluoro-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-55-1
Record name 5-Fluoro-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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